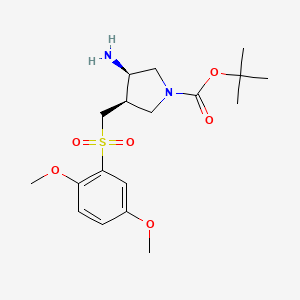

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine ring substituted with an amino group, a tert-butyl ester, and a sulfonylmethyl group attached to a dimethoxyphenyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and 2,5-dimethoxybenzenesulfonyl chloride.

Reaction Steps:

Reaction Conditions: Typical conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, bases like triethylamine or sodium hydride, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sulfonylmethyl moiety.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products will vary based on the substituent introduced to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with sulfonyl-containing substrates.

Protein Modification: Can be used to modify proteins through sulfonylation reactions.

Medicine

Drug Development:

Industry

Materials Science: Use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring and tert-butyl ester provide structural stability and influence the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenyl)methyl)pyrrolidine-1-carboxylate:

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.

Uniqueness

The presence of both the sulfonylmethyl group and the dimethoxyphenyl moiety in (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate provides unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological research and medicine. Its unique structure, featuring a pyrrolidine ring with various functional groups, allows it to interact with biological systems in diverse ways. This article explores its synthesis, biological properties, mechanisms of action, and potential applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O6S |

| Molecular Weight | 400.49 g/mol |

| CAS Number | 1253789-88-6 |

| IUPAC Name | tert-butyl 3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |

The compound is characterized by its tert-butyl group and a sulfonylmethyl moiety attached to the pyrrolidine ring, which contributes to its reactivity and potential biological activity .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways. This property makes it a candidate for therapeutic interventions in diseases characterized by enzyme dysregulation.

- Receptor Modulation : It may affect receptor activity by modulating signal transduction pathways. For instance, it could influence G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit certain proteases involved in cancer progression. For example, studies indicated that modifications to the sulfonyl group enhanced the inhibitory activity against specific serine proteases .

- Receptor Binding Affinity : Investigations into the compound's binding affinity for GPCRs revealed that it could act as an antagonist for certain receptors implicated in inflammatory responses. This suggests potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

- Cellular Assays : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect was notably enhanced when combined with other chemotherapeutic agents .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. However, further studies are required to fully understand its safety profile and potential side effects .

Pharmaceutical Development

Due to its ability to modulate enzyme activity and receptor function, this compound has significant implications for drug development:

- Cancer Therapy : Its pro-apoptotic properties make it a candidate for further exploration in cancer therapeutics.

- Anti-inflammatory Drugs : The modulation of GPCRs suggests potential use in developing anti-inflammatory medications.

Research Tool

In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and receptor signaling pathways. Its unique structure allows for the synthesis of various analogs that can be used to probe biological mechanisms .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKXOJBTCIHJIK-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679935 | |

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-88-6 | |

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.